molecular formula C2H7O4P B1681573 Triethyl phosphate CAS No. 78-40-0

Triethyl phosphate

Cat. No.: B1681573
CAS No.: 78-40-0
M. Wt: 126.05 g/mol
InChI Key: ZJXZSIYSNXKHEA-UHFFFAOYSA-N
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Description

Triethyl phosphate, also known as phosphoric acid triethyl ester, is an organic chemical compound with the formula (C₂H₅)₃PO₄. It is a colorless liquid that is miscible with water and has a variety of industrial and scientific applications. This compound is primarily used as an industrial catalyst, a polymer resin modifier, and a plasticizer. It is also employed as a solvent, flame retardant, and intermediate for pesticides and other chemicals .

Scientific Research Applications

Triethyl phosphate has numerous scientific research applications. It is used as a solvent in the preparation of hydrophobic poly(vinylidene fluoride) membranes for potential membrane distillation applications. These membranes are tailored based on parameters such as casting solution composition and operational conditions . Additionally, triethylphosphate is employed in the fabrication of high-efficiency and stable perovskite solar cells. It serves as a crystallization aid and humidity stabilizer, enhancing the performance and stability of the perovskite layer .

In the field of chemistry, triethylphosphate is used as an industrial catalyst in ketene synthesis, where it is hydrolyzed. It is also a polymer resin modifier and a flame retardant .

Safety and Hazards

Triethyl phosphate is harmful if swallowed and causes serious eye irritation . It is combustible at high temperatures, and heating to decomposition may release carbon dioxide, carbon monoxide, phosphorus oxides, and other potentially toxic fumes or gases .

Future Directions

Triethyl phosphate has been explored as a cost-effective nonflammable cosolvent to counter safety risks in lithium-ion batteries . It has also been used to fabricate highly porous PVDF hollow fiber membranes for membrane distillation . These studies suggest promising future directions for the use of this compound in various applications.

Preparation Methods

Triethyl phosphate can be synthesized through various methods. One common method involves the esterification of phosphorus oxychloride with ethanol. This reaction typically occurs in a jacket-type cooling and stirring container, where phosphorus oxychloride reacts with ethanol in a molar ratio of 1:1 to 1:5. The mixture is then subjected to dealcoholization and dehydrochlorination to obtain triethylphosphate with high purity .

Another method involves reacting phosphorus trichloride with absolute ethanol in the presence of ammonia gas as an acid-binding agent and methyl red as an indicator. The byproduct ammonium chloride is filtered out, and the resulting triethyl phosphite is oxidized to form triethylphosphate. This method is advantageous due to its high yield and low unit consumption .

Chemical Reactions Analysis

Triethyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with electrophiles in a Michaelis–Arbuzov reaction to produce organophosphonates. For example, the reaction between triethylphosphate and ethyl bromoacetate produces a phosphonate suitable for use in the Horner–Wadsworth–Emmons reaction .

Comparison with Similar Compounds

Triethyl phosphate can be compared with other similar compounds such as triethyl phosphite, trimethyl phosphate, and dimethyl methylphosphonate. While all these compounds contain phosphate groups, triethylphosphate is unique due to its specific applications as a flame retardant, solvent, and catalyst. Triethyl phosphite, for example, is primarily used as a reducing agent and can react with electrophiles to form phosphonates . Trimethyl phosphate is another similar compound used in various industrial applications .

Conclusion

This compound is a versatile compound with a wide range of applications in industry and scientific research. Its unique properties and ability to undergo various chemical reactions make it valuable in fields such as chemistry, biology, medicine, and industry. The compound’s mechanism of action and comparison with similar compounds highlight its distinctiveness and importance in various applications.

Properties

IUPAC Name

ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXZSIYSNXKHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O4P
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

16527-81-4 (zinc salt(1:1)), 17323-83-0 (di-hydrochloride salt), 24856-79-9 (di-ammonium salt), 64864-09-1 (di-potassium salt)
Record name Ethyl dihydrogen phosphate
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DSSTOX Substance ID

DTXSID70862718
Record name Ethyl dihydrogen phosphate
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Molecular Weight

126.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Ethylphosphate
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CAS No.

1623-14-9, 67874-00-4, 78-40-0
Record name Monoethyl phosphate
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Record name Ethyl dihydrogen phosphate
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Record name Phosphoric acid, monoethyl ester, compd. with N-methyl-N-octadecyl-1-octadecanamine (1:1)
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Record name Ethyl dihydrogen phosphate
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Record name Phosphoric acid, monoethyl ester
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Record name Ethyl dihydrogen phosphate
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Record name Ethyl dihydrogen phosphate
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Record name MONOETHYL PHOSPHATE
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Record name Ethylphosphate
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Melting Point

-56.4 °C
Record name Ethylphosphate
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Synthesis routes and methods

Procedure details

A solution of pyridine (16.1 L, 0.2 kmol) in acetonitrile (160 L) is cooled to −10° C. Ethyl chloroformate (19.1 L, 0.2 kmol) is added at such a rate that the temperature does not rise above 0° C. The suspension is then stirred at −10 to 0° C. for 2 hours to ensure complete N-acylation. The batch is cooled to −30° C., and triethyl phosphite (34.3 L, 0.2 kmol) is added at such a rate that the temperature does not rise above −20° C. (ranging from −30 to −20° C.). The solution is stirred in this range for 2 hours, and then warmed to ambient temperature over several hours (or overnight). The acetonitrile is stripped under Sihi vacuum to a temperature not exceeding 80° C. and the residual liquid is cooled to 30° C. Dichloromethane (140 L) is added, followed by a mixture of water (60 L) and concentrated HCl (10 L). The mixture is stirred at ambient temperature for 1 hour, and the lower organic phase is pumped to a separate vessel and washed with water (100 L). After pumping back to the original (water-washed) vessel, it is washed with 1% potassium carbonate solution and finally with water to neutrality. The dichloromethane is then stripped to leave crude (about 92% pure) diethyl N-ethoxycarbonyl-1,4-dihydropyridine-4-phosphonate containing about 5% 1,2-isomer and traces of triethyl phosphate (oxidation of corresponding phosphite). The yield is about 48.4 kg of a light yellow liquid which is stored under nitrogen because it is slightly unstable to air.
Quantity
16.1 L
Type
reactant
Reaction Step One
Quantity
160 L
Type
solvent
Reaction Step One
Quantity
19.1 L
Type
reactant
Reaction Step Two
Quantity
34.3 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
10 L
Type
reactant
Reaction Step Five
Name
Quantity
60 L
Type
solvent
Reaction Step Five
Quantity
140 L
Type
solvent
Reaction Step Six
Name
diethyl N-ethoxycarbonyl-1,4-dihydropyridine-4-phosphonate
Name
triethyl phosphate

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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